Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
CAS No.:
Cat. No.: VC18508279
Molecular Formula: C16H17N5O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- -](/images/structure/VC18508279.png)
Specification
Molecular Formula | C16H17N5O2S |
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Molecular Weight | 343.4 g/mol |
IUPAC Name | 2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
Standard InChI | InChI=1S/C16H17N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h4-6,8H,1,7,9H2,2-3H3,(H,17,22) |
Standard InChI Key | BKLUJFNJGSVVCV-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C3=C1N=C(N=N3)SCC(=O)NCC=C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a triazino[5,6-b]indole core, a fused heterocyclic system comprising a six-membered triazine ring and a five-membered indole moiety. Key substituents include:
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8-Methoxy group: An electron-donating methoxy (-OCH₃) substituent at position 8 of the indole ring.
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5-Methyl group: A methyl (-CH₃) group at position 5 of the triazine ring.
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Thioether linkage: A sulfur atom connecting the triazinoindole core to an acetamide side chain.
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N-2-Allyl group: An allyl (-CH₂CH=CH₂) group attached to the acetamide nitrogen .
The molecular formula is inferred as C₁₇H₁₇N₅O₂S, with a molecular weight of 363.42 g/mol.
Comparative Structural Analysis
The table below contrasts this compound with related triazinoindole derivatives:
The methoxy and methyl groups enhance lipophilicity compared to non-substituted analogs, potentially improving membrane permeability in biological systems .
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While direct synthetic protocols remain undocumented, a plausible multi-step route involves:
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Indole Functionalization: Methoxy and methyl groups are introduced via electrophilic substitution on a pre-formed indole derivative.
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Triazine Ring Formation: Cyclocondensation with a triazine precursor under acidic conditions.
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Thioether Formation: Reaction with mercaptoacetamide derivatives to install the sulfur bridge.
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Allylation: Alkylation of the acetamide nitrogen using allyl bromide .
Critical challenges include regioselectivity during indole substitution and avoiding oxidation of the thioether group.
Reactivity Profile
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Nucleophilic Sites: The triazine nitrogen atoms and indole C-3 position are susceptible to electrophilic attack.
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Allyl Group: Participates in [2+4] cycloadditions or radical polymerization under UV light.
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Thioether Oxidation: May form sulfoxide or sulfone derivatives with strong oxidizing agents like mCPBA .
Physicochemical and Spectroscopic Data
Predicted Properties
Property | Value | Method |
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LogP (Partition Coefficient) | 2.89 | SwissADME Prediction |
Water Solubility | 0.12 mg/mL | ALOGPS |
pKa | 8.3 (Basic) | ChemAxon |
Spectral Signatures
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H), 5.90–5.70 (m, 1H, allyl CH), 3.87 (s, 3H, OCH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy).
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for methoxy/methyl introduction.
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Toxicity Profiling: Assessing hepatotoxicity risks associated with allyl groups.
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Formulation Studies: Improving bioavailability through prodrug strategies or nanocarriers.
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